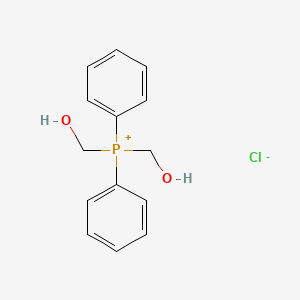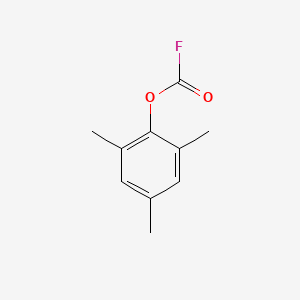
2,4,6-Trimethylphenyl carbonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylphenyl carbonofluoridate is an organic compound characterized by the presence of a carbonofluoridate group attached to a 2,4,6-trimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylphenyl carbonofluoridate typically involves the reaction of 2,4,6-trimethylphenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4,6-Trimethylphenol+Phosgene→2,4,6-Trimethylphenyl carbonofluoridate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethylphenyl carbonofluoridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonofluoridate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethylphenol and carbon dioxide.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or organic amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4,6-trimethylphenyl amine, 2,4,6-trimethylphenyl alcohol, or 2,4,6-trimethylphenyl thiol are formed.
Hydrolysis: The primary products are 2,4,6-trimethylphenol and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylphenyl carbonofluoridate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethylphenyl carbonofluoridate involves the interaction of the carbonofluoridate group with nucleophiles. The carbon-fluorine bond is highly polarized, making the carbon atom susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the substitution product and release the leaving group.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonofluoridate group.
2,4,6-Trimethylphenyl chloride: Contains a chloride group and exhibits different reactivity.
2,4,6-Trimethylphenyl acetate: Contains an acetate group and is used in different applications.
Uniqueness: 2,4,6-Trimethylphenyl carbonofluoridate is unique due to the presence of the carbonofluoridate group, which imparts distinct reactivity and properties. Its ability to form strong carbon-fluorine bonds makes it valuable in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
93201-55-9 |
|---|---|
Molekularformel |
C10H11FO2 |
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) carbonofluoridate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
SFRWQHWLEWSFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


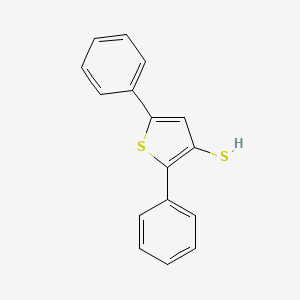
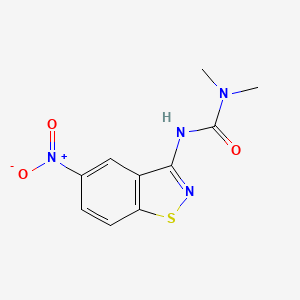
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
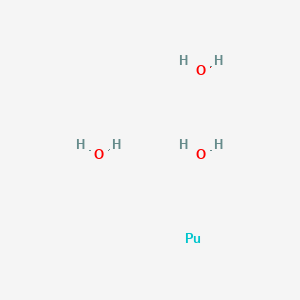
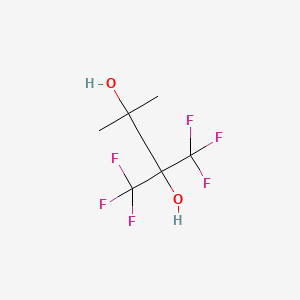
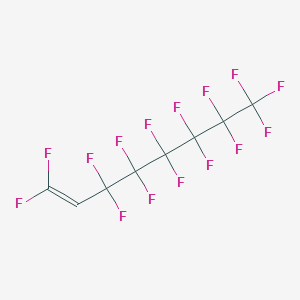
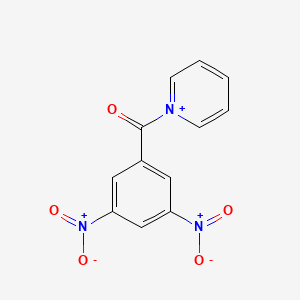
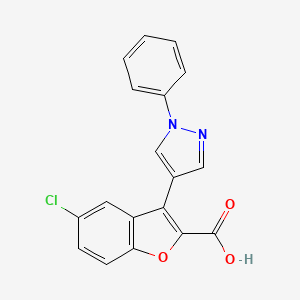
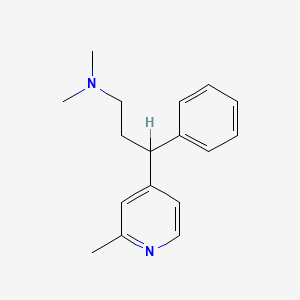
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
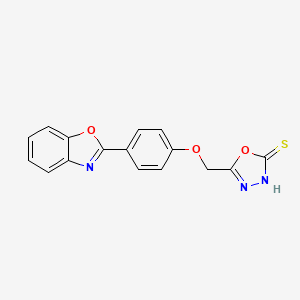

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
